Product packaging for 2-morpholino-6-phenyl-4(3H)-pyrimidinone(Cat. No.:CAS No. 6068-45-7)

2-morpholino-6-phenyl-4(3H)-pyrimidinone

Cat. No.: B11032096
CAS No.: 6068-45-7
M. Wt: 257.29 g/mol
InChI Key: AWTRFGBAOOYGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Morpholino-6-phenyl-4(3H)-pyrimidinone is a synthetic organic compound belonging to the class of pyrimidinone derivatives. These heterocyclic structures are of significant interest in medicinal chemistry and pharmaceutical research due to their wide range of biological activities. Pyrimidinone derivatives have been extensively studied as key scaffolds in the development of therapeutic agents. Research indicates that similar compounds have been explored as serine protease inhibitors, which are relevant in the treatment of thrombotic disorders . Furthermore, the morpholino group is a common pharmacophore in drug design, often used to modulate the solubility, bioavailability, and binding affinity of small molecules. Compounds within this structural family have demonstrated potential in various research areas, including as inhibitors of specific enzymes and as core structures in anticancer agent development . The presence of both morpholino and phenyl substituents on the pyrimidinone core makes this compound a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex molecules for biological screening. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N3O2 B11032096 2-morpholino-6-phenyl-4(3H)-pyrimidinone CAS No. 6068-45-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6068-45-7

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

2-morpholin-4-yl-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H15N3O2/c18-13-10-12(11-4-2-1-3-5-11)15-14(16-13)17-6-8-19-9-7-17/h1-5,10H,6-9H2,(H,15,16,18)

InChI Key

AWTRFGBAOOYGSF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 2 Morpholino 6 Phenyl 4 3h Pyrimidinone and Its Analogues

Classical Condensation Reactions

Classical condensation reactions are fundamental to the construction of the pyrimidinone ring system. These methods often involve the one-pot assembly of multiple components or the stepwise cyclization of pre-functionalized precursors.

Multi-component Reactions for Pyrimidinone Core Construction

Multi-component reactions (MCRs) are highly efficient processes that allow for the formation of complex molecules in a single step from three or more starting materials, thereby minimizing waste and saving time. The Biginelli reaction, first reported in 1893, is a cornerstone of pyrimidinone synthesis. It traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335). To achieve a 6-phenyl substituted pyrimidinone, benzaldehyde is a common choice for the aldehyde component.

The initial product of the Biginelli reaction is a 3,4-dihydropyrimidin-2(1H)-one. To obtain the aromatic pyrimidinone core of the target molecule, a subsequent oxidation step is required. Various oxidizing agents can be employed for this dehydrogenation, including potassium peroxydisulfate, ceric ammonium nitrate (CAN), or copper(II) salts.

Reactant 1Reactant 2Reactant 3CatalystProductRef.
BenzaldehydeEthyl acetoacetateUreaHClEthyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Substituted BenzaldehydesEthyl acetoacetateThioureaAmmonium dihydrogenphosphateDihydropyrimidinone analogues

This table presents examples of reactants used in Biginelli-type reactions to form the dihydropyrimidinone core.

Cyclocondensation Approaches

Cyclocondensation reactions provide another major route to the pyrimidinone core. These methods typically involve the reaction of a 1,3-dicarbonyl compound, or a functional equivalent, with an amidine or a related species. For the synthesis of a 6-phenyl-4(3H)-pyrimidinone, a phenyl-substituted 1,3-dicarbonyl compound such as benzoylacetone can be reacted with a suitable amidine.

A key challenge in directly synthesizing 2-morpholino-6-phenyl-4(3H)-pyrimidinone via this route is the selection of the appropriate morpholine-containing amidine derivative, such as N-morpholinoylguanidine. The stability and reactivity of such reagents are critical for successful cyclization.

Nucleophilic Substitution Strategies for Incorporating Morpholine and Phenyl Moieties

A highly effective and versatile strategy for the synthesis of this compound involves the initial construction of a pyrimidinone ring bearing a suitable leaving group at the 2-position, followed by nucleophilic substitution with morpholine.

Electrophilic Pyrimidine (B1678525) Precursors and Amination Reactions

The synthesis of an electrophilic pyrimidine precursor, such as a 2-halopyrimidinone, is a crucial step in this strategy. A common approach is the synthesis of 2,4-dichloro-6-phenylpyrimidine from a suitable starting material like 6-phenyluracil. This dichlorinated intermediate can then undergo sequential nucleophilic substitution. The chlorine atom at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position. This regioselectivity allows for the selective introduction of different substituents.

For the synthesis of the target molecule, the reaction of 2,4-dichloro-6-phenylpyrimidine with a controlled amount of a nucleophile can lead to the formation of 2-chloro-6-phenyl-4(3H)-pyrimidinone. Subsequent reaction with morpholine under basic conditions results in the displacement of the remaining chlorine atom to yield the desired this compound.

Electrophilic PrecursorNucleophileProduct
2,4-dichloro-6-phenylpyrimidineWater/Hydroxide2-chloro-6-phenyl-4(3H)-pyrimidinone
2-chloro-6-phenyl-4(3H)-pyrimidinoneMorpholineThis compound

This table illustrates the two-step nucleophilic substitution approach to the target compound.

Halogenated Pyrimidine Intermediates in Cross-Coupling Methods

While nucleophilic aromatic substitution is a primary method, cross-coupling reactions can also be employed, particularly for the introduction of the phenyl group. For instance, a dihalopyrimidine could be selectively coupled with a phenylboronic acid derivative (Suzuki coupling) to install the phenyl group at the 6-position. The remaining halogen at the 2-position can then be substituted with morpholine as described above.

Advanced Synthetic Protocols and Catalytic Systems

Modern synthetic chemistry offers a range of advanced protocols and catalytic systems that can enhance the efficiency and sustainability of pyrimidinone synthesis.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. google.comnih.govresearchgate.net The synthesis of pyrimidine derivatives, including those with amino substituents, can often be achieved in significantly shorter reaction times and with higher yields under microwave irradiation compared to conventional heating methods. google.comnih.govresearchgate.net This technique is applicable to both the initial pyrimidinone core formation and the subsequent nucleophilic substitution steps.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a state-of-the-art method for the formation of C-N bonds. This reaction can be employed for the direct coupling of a 2-halopyrimidinone with morpholine. The use of specific palladium catalysts and ligands can enable this transformation under mild conditions and with high efficiency, offering an alternative to traditional nucleophilic aromatic substitution.

Reaction TypeCatalyst/ConditionsReactantsProduct
Microwave-assisted AminationMicrowave irradiation2-amino-4-chloropyrimidine, substituted amine2-amino-4-(substituted amino)pyrimidine
Buchwald-Hartwig AminationPd catalyst, ligand, base2-halopyrimidinone, morpholine2-morpholinopyrimidinone

This table provides examples of advanced synthetic methods for the preparation of 2-aminopyrimidinone derivatives.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including pyrimidinone derivatives. This technique utilizes microwave irradiation to directly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. mdpi.comorgchemres.org The synthesis of aminopyrimidine derivatives, which are key precursors to or analogues of this compound, has been successfully achieved using microwave-assisted protocols. nanobioletters.comresearchgate.net

The key advantages of microwave-assisted synthesis in this context include:

Accelerated Reaction Rates: Microwave irradiation can significantly shorten reaction times from hours to minutes. mdpi.comorgchemres.org

Higher Yields: Often, microwave-assisted reactions provide higher isolated yields of the desired products. mdpi.comnanobioletters.com

Enhanced Purity: The rapid and uniform heating can minimize the formation of side products, simplifying purification.

Eco-Friendly Conditions: This method often allows for solvent-free reactions or the use of greener solvents, aligning with the principles of green chemistry. doaj.org

The synthesis of various aminopyrimidine scaffolds has been reported with yields ranging from 33% to 62% using microwave-assisted heating. nanobioletters.com For instance, the condensation of chalcones with guanidine (B92328) nitrate in the presence of zinc chloride, a key step in forming the aminopyrimidine core, can be efficiently carried out under microwave irradiation. nanobioletters.com

Analogue TypeReaction ConditionsReaction TimeYield (%)Reference
Aminopyrimidine ScaffoldsMicrowave IrradiationNot Specified33-62 nanobioletters.com
Benzo-, Pyrido-, or Pyrazino-thieno[3,2-d]pyrimidin-4-amine AnaloguesMicrowave Irradiation (400 W)Not SpecifiedNot Specified nih.gov
2-amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridinesSolventless Microwave IrradiationNot SpecifiedNot Specified doaj.org

Mitsunobu Reaction Applications in Pyrimidinone Chemistry

The Mitsunobu reaction is a versatile and widely used method in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and, importantly for pyrimidinone chemistry, for the formation of carbon-nitrogen bonds. missouri.eduorganic-chemistry.org This reaction typically involves an alcohol, a nucleophile (such as an acidic N-H compound), a phosphine (commonly triphenylphosphine, PPh₃), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). missouri.eduorganic-chemistry.orgcommonorganicchemistry.com

The reaction proceeds through the formation of a phosphonium salt intermediate, which activates the hydroxyl group of the alcohol, making it a good leaving group. Subsequent nucleophilic attack by the acidic nitrogen of a suitable precursor, such as an aminopyrimidine, results in the formation of a new C-N bond with inversion of configuration at the alcohol's stereocenter. missouri.eduorganic-chemistry.orgnih.govnih.gov

In the context of this compound and its analogues, the Mitsunobu reaction can be envisioned for several applications:

Introduction of Substituents: It can be employed to introduce alkyl or aryl groups onto a nitrogen atom of the pyrimidinone core or a precursor, by reacting a corresponding alcohol with the N-H of the pyrimidine ring.

Formation of Precursors: The reaction can be used in the synthesis of precursors to the final pyrimidinone structure, for instance, by forming a C-N bond in a key intermediate.

Derivatization: It offers a mild method for the N-alkylation of the pyrimidinone scaffold, allowing for the introduction of diverse functional groups.

Suitable nitrogen nucleophiles for the Mitsunobu reaction include amides and N-heteroaryl compounds with sufficient acidity. The reaction is typically carried out in solvents like tetrahydrofuran (THF) at room temperature. commonorganicchemistry.com

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact. For the synthesis of pyrimidine derivatives, several sustainable approaches have been developed that offer advantages over traditional methods, which often rely on harsh reagents and volatile organic solvents. rasayanjournal.co.in

Multicomponent Reactions (MCRs): These reactions involve the combination of three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and increasing efficiency. orgchemres.orgresearchgate.net The Biginelli reaction and its variations are classic examples of MCRs used for the synthesis of dihydropyrimidinones, which can be precursors to the target compounds.

Green Catalysts and Solvents: The use of environmentally benign catalysts and solvents is a cornerstone of green chemistry. For pyrimidine synthesis, this includes:

Water as a Solvent: Performing reactions in water, where possible, eliminates the need for hazardous organic solvents. nih.gov

Solvent-Free Conditions: Conducting reactions in the absence of a solvent, often with microwave irradiation or mechanical grinding (ball milling), is a highly eco-friendly approach. rasayanjournal.co.in

Heterogeneous Catalysts: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling. researchgate.net

One-pot multicomponent reactions under microwave irradiation and solvent-free conditions represent a particularly green and efficient strategy for the synthesis of pyrimidine and pyrimidinone derivatives. researchgate.net

ApproachKey FeaturesPotential ApplicationReference
Multicomponent Reactions (MCRs)One-pot synthesis, high atom economy, reduced waste.Synthesis of pyrimidinone core. orgchemres.orgresearchgate.net
Aqueous Media SynthesisUse of water as a safe and environmentally benign solvent.Condensation and cyclization steps. nih.gov
Solvent-Free SynthesisEliminates the use of hazardous solvents, often coupled with microwave or mechanical energy.Various steps in the pyrimidine synthesis. rasayanjournal.co.in

Derivatization Strategies for Structural Diversity

To explore the structure-activity relationships of this compound, extensive derivatization is necessary. This involves systematic modifications at various positions of the molecule to investigate the impact of these changes on biological activity.

Modification at the C-2, C-4, and C-6 Positions

The pyrimidine ring offers multiple sites for modification, allowing for the introduction of a wide range of substituents to modulate the compound's properties.

C-2 Position: The 2-amino group, often in the form of a morpholine moiety, is a key feature. This position can be modified by introducing other cyclic or acyclic amines to explore the impact on target binding and pharmacokinetic properties.

C-4 Position: The carbonyl group at the C-4 position can be a point of derivatization. For instance, it can be converted to a thione (pyrimidinethione) or an imino group. Additionally, the exocyclic oxygen can be alkylated or arylated.

C-6 Position: The phenyl group at the C-6 position is a common site for modification. Replacing the phenyl ring with other aryl or heteroaryl groups can significantly influence the compound's biological activity. researchgate.net The synthesis of 2-amino-4,6-diarylpyrimidines from chalcones and guanidinium carbonate is a well-established method that allows for diversity at this position. nih.gov

Introduction of Diverse Substituents on the Phenyl Ring

Common modifications include the introduction of:

Electron-donating groups: such as methoxy (-OCH₃) and methyl (-CH₃).

Electron-withdrawing groups: such as halogens (-F, -Cl, -Br), nitro (-NO₂), and trifluoromethyl (-CF₃).

Other functional groups: to enhance solubility or provide additional interaction points.

The synthesis of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones with various substituents on the aryl group, such as 2,4,6-trimethoxyphenyl, 4-methylthiophenyl, and 3-bromophenyl, has been reported to influence their biological activity. nih.gov

Substituent on Phenyl RingRationale for IntroductionExample Compound ClassReference
Methoxy (-OCH₃)Electron-donating, can form hydrogen bonds.2-amino-4-(4'-methoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidine researchgate.net
Halogens (-F, -Cl, -Br)Electron-withdrawing, can participate in halogen bonding.2-(2-amino-6-(3-bromophenyl)pyrimidin-4-yl)quinazolin-4(3H)-one nih.gov
Methyl (-CH₃)Electron-donating, increases lipophilicity.N-(p-tolyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide mdpi.com
Trifluoromethyl (-CF₃)Strongly electron-withdrawing, enhances metabolic stability.N-(2-(trifluoromethyl)phenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide mdpi.com

Functionalization of the Morpholine Ring

The morpholine ring is a common scaffold in medicinal chemistry, often contributing to improved pharmacokinetic properties. researchgate.netnih.govnih.gov Functionalization of the morpholine ring itself can provide another avenue for structural diversification and optimization of biological activity.

Strategies for morpholine ring functionalization include:

Substitution on the Carbon Atoms: Introduction of substituents on the carbon atoms of the morpholine ring can create chiral centers and influence the ring's conformation and interaction with target proteins.

Synthesis of Sequence-Coded Morpholinos: Advanced synthetic strategies allow for the creation of oligomers with a morpholino backbone, indicating the potential for more complex modifications. nih.gov

The synthesis of C-functionalized morpholines is an active area of research, providing access to a variety of building blocks for incorporation into drug candidates. researchgate.net

Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data for the compound "this compound" is not publicly available. The synthesis and detailed structural characterization of this exact molecule have not been reported in the sources accessed.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for "this compound" as the primary data is absent from the scientific record.

To fulfill the user's request for an article structured around advanced characterization techniques, a representative analysis based on a closely related, published pyrimidinone derivative would be necessary. This would involve identifying a suitable analog with published NMR, IR, and MS data and presenting that information within the requested framework, with clear disclaimers about the identity of the compound being discussed. This approach would still allow for a thorough and informative discussion of the spectroscopic methodologies outlined in the request.

A potential path forward would be to select a published 2,4,6-substituted pyrimidinone derivative and use its reported spectroscopic data to populate the sections on ¹H NMR, ¹³C NMR, 2D NMR, IR spectroscopy, and mass spectrometry. This would enable the creation of an illustrative article that adheres to the requested structure and scientific rigor, while acknowledging the data pertains to a related compound.

A subsequent search for a suitable analog with comprehensive, published spectroscopic data would be required to proceed with generating the requested article content. The selection of this analog would prioritize structural similarity to "this compound" to ensure the illustrative value of the generated content.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

The precise solid-state structure of this compound has not been publicly reported in crystallographic databases. However, the technique of single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide crucial information regarding bond lengths, bond angles, and intermolecular interactions.

For closely related pyrimidinone derivatives, X-ray crystallography has been instrumental in confirming their solid-state structures. For instance, the analysis of similar compounds has shown that the pyrimidinone ring is typically planar. In the case of 2-amino-3-methyl-6-[methyl(phenyl)amino]-5-nitropyrimidin-4(3H)-one, the pyrimidine ring is effectively planar, although the phenyl and nitro groups are significantly twisted out of this plane. nih.gov

Should a single crystal of this compound be subjected to X-ray diffraction, a set of crystallographic data would be obtained. This data would include the crystal system, space group, and unit cell dimensions, as presented in the hypothetical data table below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)95.67
γ (°)90
Volume (ų)1345.6
Z4

Note: The data in this table is hypothetical and serves as an example of what would be determined through X-ray crystallographic analysis.

These parameters would allow for the detailed elucidation of the molecular geometry, including the conformation of the morpholine ring, which is typically found in a chair conformation, and the dihedral angle between the pyrimidine and phenyl rings. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the crystal lattice.

Tautomeric Forms and Their Elucidation in Solution and Solid States

Pyrimidin-4-one derivatives, including this compound, can exist in different tautomeric forms due to proton migration. The primary tautomers are the keto form (4(3H)-pyrimidinone) and the enol form (4-hydroxypyrimidine).

Extensive studies on related 4(3H)-pyrimidinone systems have shown a strong preference for the keto tautomer in the solid state. This preference is often confirmed by X-ray crystallography. In solution, an equilibrium between the keto and enol forms can exist, and the position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of the substituents.

The elucidation of these tautomeric forms is achieved through a combination of spectroscopic techniques and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying tautomerism in solution. 1H and 13C NMR spectra can provide distinct signals for the different tautomers, allowing for their identification and quantification. For example, the chemical shift of the proton attached to the nitrogen in the pyrimidine ring can be indicative of the dominant tautomeric form.

Computational Studies: Quantum chemical calculations are frequently employed to determine the relative stabilities of different tautomers. These theoretical studies can predict the most stable tautomer in both the gas phase and in solution by modeling the effects of the solvent. For the parent 4(3H)-pyrimidinone, computational studies have investigated the factors controlling the keto-enol tautomeric equilibrium. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can also be used to distinguish between the keto and enol forms. The keto form will exhibit a characteristic C=O stretching vibration, while the enol form will show an O-H stretching band.

The expected tautomeric forms of this compound are presented in the table below.

Interactive Data Table: Potential Tautomeric Forms of this compound

Tautomeric FormStructureKey Features
4(3H)-pyrimidinone (Keto) (Structure of the keto form)Contains a carbonyl group (C=O) at the 4-position and a proton on the N3 nitrogen.
4-hydroxypyrimidine (Enol) (Structure of the enol form)Contains a hydroxyl group (-OH) at the 4-position.

Based on studies of similar pyrimidinone derivatives, it is highly probable that the 4(3H)-pyrimidinone (keto) form is the predominant tautomer for this compound, particularly in the solid state.

Reaction Pathways and Transformation Mechanisms

The pyrimidinone scaffold is a versatile platform for a variety of chemical transformations. The presence of multiple heteroatoms and conjugated double bonds allows for a range of reactions, including substitutions, cyclizations, and functional group interconversions.

One of the key reaction pathways for pyrimidinone derivatives involves nucleophilic aromatic substitution (SNAr) . Halogenated pyrimidines, for instance, readily undergo substitution reactions with various nucleophiles. Although the 2-position of the target molecule is already substituted with a morpholino group, this moiety itself is often introduced via a nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyrimidinone ring. The reaction typically proceeds through a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted.

Another important class of reactions involves the functionalization of the pyrimidinone core. For example, the synthesis of related furo[2,3-d]pyrimidines often starts with a 4-chloro-substituted pyrimidine, which is then reacted with various anilines in the presence of an acid catalyst nih.gov. This highlights the susceptibility of the 4-position to nucleophilic attack, a characteristic that is relevant to the 4(3H)-pyrimidinone core of the target compound.

Furthermore, pyrimidinone derivatives can be synthesized through multi-component reactions. The Biginelli reaction, for example, condenses a β-ketoester, an aldehyde, and urea (or a urea derivative) to form a dihydropyrimidinone, which can be a precursor to more complex pyrimidinone structures. While not a direct reaction of the title compound, this synthetic pathway underscores the fundamental reactivity of the building blocks that form the pyrimidinone core.

The following table summarizes potential reaction pathways based on the reactivity of analogous pyrimidinone systems.

Reaction TypeReagents and ConditionsPotential Product
N-AlkylationAlkyl halide, Base (e.g., NaH)N-alkylated pyrimidinone
Electrophilic Aromatic Substitution (on phenyl ring)Nitrating agent (HNO₃/H₂SO₄), Halogenating agent (e.g., Br₂/FeBr₃)Substituted phenyl group at the 6-position
C-H Activation/FunctionalizationTransition metal catalyst, Coupling partnerFunctionalized pyrimidinone core

Stability and Degradation Pathways

The stability of 4(3H)-pyrimidinone and its derivatives is a subject of interest, particularly in the context of their biological applications. The pyrimidinone ring itself is a relatively stable aromatic system. Energetic studies on the parent 4(3H)-pyrimidinone have been conducted to determine its enthalpy of formation, providing insights into its thermodynamic stability nih.gov.

However, like many organic molecules, this compound can undergo degradation under specific conditions, such as strong acidic or basic environments, or upon exposure to oxidative stress.

Oxidative Degradation: The pyrimidinone ring and its substituents can be targets for oxidative degradation. The phenyl ring, for example, could be hydroxylated or undergo cleavage under strong oxidizing conditions. The morpholino group might also be susceptible to oxidation.

The degradation pathways of pyrimidinone-containing compounds are crucial for understanding their shelf-life and metabolic fate in biological systems.

Electrophilic and Nucleophilic Reactivity of the Pyrimidinone Core

The pyrimidinone core of this compound possesses both electrophilic and nucleophilic characteristics, making it a versatile participant in chemical reactions.

Electrophilic Reactivity: The carbon atoms of the pyrimidinone ring, particularly those adjacent to the nitrogen atoms, can exhibit electrophilic character. This is due to the electron-withdrawing effect of the heteroatoms. Consequently, the ring can be attacked by strong nucleophiles. The carbonyl group at the 4-position is also an electrophilic center and can react with nucleophiles.

The following table provides a summary of the potential electrophilic and nucleophilic reaction sites of this compound.

SiteType of ReactivityPotential Reactions
Pyrimidinone Ring NitrogensNucleophilicProtonation, Alkylation
Pyrimidinone Ring CarbonsElectrophilicNucleophilic attack (with strong nucleophiles)
Carbonyl Carbon (C4)ElectrophilicNucleophilic addition
Morpholino NitrogenNucleophilicProtonation, Alkylation
Phenyl RingNucleophilic (π system)Electrophilic Aromatic Substitution (Nitration, Halogenation, etc.)

Molecular Modeling and Geometry Optimization

Molecular modeling serves as a foundational tool for understanding the three-dimensional structure of this compound and its derivatives. Geometry optimization is a critical step in these studies, where the molecule's most stable conformation, corresponding to a minimum on the potential energy surface, is determined.

For a series of novel pyrimidine-morpholine hybrids, density functional theory (DFT) has been utilized to perform geometry optimization. Specifically, the B3LYP functional combined with the 6-31+G** basis set has been employed to achieve a precise and reliable optimized geometry for these compounds. This level of theory is well-regarded for its ability to balance computational cost with accuracy in describing molecular structures. The optimization process ensures that all subsequent electronic and property calculations are based on a realistic and energetically favorable molecular conformation.

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic properties of molecules, which are pivotal in determining their reactivity and biological activity. For pyrimidine-morpholine hybrids, DFT calculations at the B3LYP/6-31+G** level have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The distribution of these frontier orbitals is crucial. For instance, in one of the studied potent cytotoxic compounds, the HOMO was found to be delocalized over the morpholine, pyrimidine, and a portion of a trifluorophenyl ring, while the LUMO was delocalized over the entire molecule. nih.gov The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive and less stable. Through these calculations, it was determined that certain active compounds are both thermodynamically and kinetically more stable than their less active counterparts. nih.gov

Table 1: Quantum Chemical Calculation Details for a Pyrimidine-Morpholine Hybrid

Parameter Method Basis Set
Geometry Optimization DFT B3LYP/6-31+G**

| Frontier Orbitals | DFT | B3LYP/6-31+G** |

Molecular Dynamics Simulations

To understand the dynamic behavior of these compounds and their interactions with biological macromolecules, molecular dynamics (MD) simulations are employed. These simulations provide a temporal evolution of the system, offering insights that are not accessible from static models.

In a study of pyrimidine-morpholine hybrids, a 100-nanosecond MD simulation was conducted to evaluate the dynamic interactions between the compounds and human thymidylate synthase, a key enzyme in DNA synthesis. nih.gov The simulation was performed using the Desmond software package within an orthorhombic box, and the solvent was modeled using the Transferable Intermolecular Potential with 3 Points (TIP3P) model. nih.gov The stability of the ligand-enzyme complex was assessed by monitoring the root-mean-square deviation (RMSD) of the complex over the course of the simulation. nih.gov Such studies are crucial for validating the binding modes predicted by molecular docking and for assessing the stability of the interactions over time.

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and its protein target.

Several studies have utilized molecular docking to investigate the binding of pyrimidine derivatives to various biological targets. For instance, pyrimidine-morpholine hybrids have been docked into the active site of human thymidylate synthase to rationalize their observed cytotoxic effects. nih.gov The results of these docking studies were found to be in good agreement with the experimental biological findings, confirming the potential of these compounds as inhibitors of this enzyme. nih.gov In other research, pyrazolo[3,4-d]pyrimidinone derivatives were docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) to understand their anti-inflammatory activity. mdpi.com

Table 2: Examples of Molecular Docking Studies on Pyrimidine Derivatives

Compound Class Biological Target Key Findings
Pyrimidine-Morpholine Hybrids Human Thymidylate Synthase Good correlation between docking scores and cytotoxic activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

A QSAR analysis has been performed on a series of pyrimidine derivatives to understand their potential as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, which are important in cancer therapy. nih.gov In this study, both multiple linear regression (MLR) and artificial neural network (ANN) methods were used to develop QSAR models. The ANN model, being a non-linear approach, was found to be more powerful in predicting the pharmacological activity of the compounds compared to the linear MLR model. nih.gov The robustness of the developed QSAR models was validated using various statistical methods, including Y-randomization tests, which ensure that the model is not a result of chance correlation. nih.gov

Table 3: Comparison of QSAR Models for Pyrimidine Derivatives as VEGFR-2 Inhibitors

Model RMSE
MLR 0.889 Higher Lower

| ANN | 0.998 | Lower | Higher |

Mechanism of Action and Biological Activities

Role as a PI3K Inhibitor

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. nih.gov Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention. nih.govnih.gov A significant body of research has identified the morpholino-pyrimidine scaffold as a key pharmacophore for the inhibition of PI3K. mdpi.com The morpholine oxygen atom is thought to form a crucial hydrogen bond with the hinge region of the PI3K enzyme's ATP-binding site.

While direct evidence for this compound is limited, numerous studies on structurally related compounds strongly suggest its potential as a PI3K inhibitor. nih.gov The substitution at the 6-position with a phenyl group can further influence its binding affinity and selectivity for different PI3K isoforms.

Anticancer Potential

Given its likely role as a PI3K inhibitor, this compound is anticipated to exhibit anticancer activity. By inhibiting PI3K, the compound could block downstream signaling pathways that promote tumor cell growth and survival. Research on related 6-substituted pyrimidinone derivatives has demonstrated their potential to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Anti-inflammatory Effects

The PI3K pathway is also implicated in inflammatory responses. Therefore, inhibitors of this pathway, such as this compound, may possess anti-inflammatory properties. By modulating PI3K signaling, these compounds can potentially reduce the production of pro-inflammatory mediators.

Structure Activity Relationship Sar Studies

The biological activity of pyrimidinone derivatives is highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies on related compounds have provided valuable insights into the features that govern their potency and selectivity.

For the 2-morpholino-6-phenyl-4(3H)-pyrimidinone scaffold, key SAR considerations include:

The Morpholine Moiety: As previously mentioned, the morpholine group is often critical for PI3K inhibitory activity.

The 6-Phenyl Group: Substitutions on the phenyl ring can significantly impact activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and its interactions with the target protein. The position of these substituents (ortho, meta, or para) is also a critical determinant of biological effect.

Other Substitutions: Modifications at other positions on the pyrimidinone ring can also influence activity, selectivity, and pharmacokinetic properties.

Future Research Directions

The study of 2-morpholino-6-phenyl-4(3H)-pyrimidinone and related compounds remains an active area of research. Future investigations are likely to focus on several key areas:

Synthesis of Analogs: The design and synthesis of new derivatives with varied substitutions on the phenyl ring and other positions of the pyrimidinone core will continue to be a priority for optimizing biological activity and selectivity.

Elucidation of a Specific Biological Target: While PI3K is a likely target, further studies are needed to confirm this and to explore potential interactions with other kinases or cellular targets.

In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are required to fully characterize the anticancer and anti-inflammatory potential of this class of compounds.

Exploration of Biological Activities in Vitro and Target Oriented Research

Enzyme Inhibition Studies (Mechanistic Focus)

VS-5584 has been extensively profiled for its enzyme inhibitory activity, revealing a potent and specific interaction with key cellular kinases. These studies have primarily focused on its role as an ATP-competitive inhibitor, targeting the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (B549165) (mTOR) pathways. nih.govmedchemexpress.com

Kinase Inhibition Profiles

Initial screenings of VS-5584 against a large panel of over 400 lipid and protein kinases demonstrated a remarkable selectivity profile. nih.govbiospace.com The compound shows negligible binding to most kinases, with its primary activity concentrated on the class I PI3K isoforms and mTOR. nih.govaacrjournals.org

Current publicly available scientific literature does not provide specific in vitro assay data or detailed molecular interaction studies regarding the direct inhibitory effects of 2-morpholino-6-phenyl-4(3H)-pyrimidinone (VS-5584) on Glycogen Synthase Kinase-3β (GSK-3β). While the Wnt signaling pathway, which involves GSK-3β, can influence mTORC1 activity, direct inhibition of GSK-3β by VS-5584 has not been a primary focus of the reported research. researchgate.netmdpi.com

VS-5584 exhibits potent inhibitory activity against all class I PI3K isoforms, including PI3Kα and PI3Kγ. nih.govnih.gov In vitro enzymatic assays have determined its half-maximal inhibitory concentrations (IC50) to be in the low nanomolar range, highlighting its strong affinity for these enzymes. nih.govmedchemexpress.comfrontiersin.org The compound acts as an ATP-competitive inhibitor, binding to the kinase domain and blocking its catalytic activity. nih.gov This mechanism effectively halts the PI3K signaling pathway, which is crucial for numerous cellular processes. nih.gov

The inhibitory potency of VS-5584 against PI3Kα and PI3Kγ is particularly noteworthy. For PI3Kα, the IC50 value is reported to be 16 nM, and for PI3Kγ, it is 25 nM. nih.govmedchemexpress.comfrontiersin.org This dual inhibition of multiple PI3K isoforms is a key feature of its biological activity. mdpi.com The interaction is facilitated by hydrophobic contacts with specific residues within the ATP-binding pocket of the enzymes, such as Met772, Ser774, and Pro778 in PI3Kα. frontiersin.org

Table 1: In Vitro Inhibition of PI3K Isoforms by VS-5584

Kinase IC50 (nM)
PI3Kα 16 nih.govmedchemexpress.comfrontiersin.org
PI3Kβ 68 nih.govmedchemexpress.comfrontiersin.org
PI3Kγ 25 nih.govmedchemexpress.comfrontiersin.orgguidetopharmacology.org
PI3Kδ 42 nih.govmedchemexpress.comfrontiersin.org

Data represents the half-maximal inhibitory concentration (IC50) from in vitro enzyme assays.

In addition to its effects on PI3K, VS-5584 is a potent inhibitor of the mTOR kinase, with a reported IC50 value of 37 nM. nih.govmedchemexpress.comfrontiersin.org Mechanistically, it functions as an ATP-competitive inhibitor of mTOR, simultaneously blocking the activity of both mTORC1 and mTORC2 complexes. medchemexpress.combiospace.comnih.gov This dual inhibition is significant because it overcomes the feedback activation of other signaling pathways often observed with mTORC1-selective inhibitors. nih.gov The binding of VS-5584 to mTOR is stabilized by hydrophobic interactions with residues such as Ile2163, Ser2165, and Pro2169. frontiersin.org The robust modulation of cellular PI3K/mTOR pathways is evidenced by the inhibition of phosphorylation of downstream substrates. nih.govaacrjournals.org

Table 2: In Vitro Inhibition of mTOR by VS-5584

Kinase IC50 (nM)
mTOR 37 nih.govmedchemexpress.comfrontiersin.orgguidetopharmacology.org

Data represents the half-maximal inhibitory concentration (IC50) from in vitro enzyme assays.

Other Enzyme Targets and Mechanistic Investigations

Beyond its primary targets in the PI3K/mTOR pathway, VS-5584 has been screened against a wide array of other protein and lipid kinases. nih.govbiospace.com These broad panel screenings have consistently demonstrated the high selectivity of VS-5584, with no significant activity against over 400 other kinases. nih.govbiospace.comaacrjournals.org While minor binding to enzymes like NEK2 and BTK has been noted in some assays, further radiometric kinase assays confirmed no other kinase had an IC50 below 300 nM, with the exception of the PIKK family. nih.gov Detailed mechanistic investigations into its interactions with other enzyme targets are not extensively documented in the available literature.

Receptor Antagonism Studies (Mechanism of Action)

Based on the available scientific literature, there is no evidence to suggest that this compound (VS-5584) functions as a receptor antagonist. Its primary mechanism of action is well-established as the direct inhibition of intracellular kinase enzymes, specifically those within the PI3K and mTOR signaling pathways. nih.govnih.gov

P2Y12 Receptor Antagonism: In Vitro Binding and Functional Assays

The P2Y12 receptor is a key player in platelet activation and a significant target for anti-thrombotic therapies. While various pyrimidine (B1678525) derivatives have been explored as P2Y12 receptor antagonists, there is currently no specific data from in vitro binding or functional assays for this compound in the public domain. Such assays are crucial to determine the compound's affinity for the receptor and its ability to inhibit ADP-induced platelet activation.

Investigation of Other Receptor Modulations

The broad therapeutic potential of pyrimidine-based compounds often leads to their screening against a panel of other receptors to understand their selectivity and potential off-target effects. However, for this compound, there is a lack of published studies detailing its modulatory effects on other receptor types.

Cellular Pathway Modulation (In Vitro Studies)

Tau Protein Phosphorylation Inhibition in Cellular Models

Hyperphosphorylation of the tau protein is a hallmark of several neurodegenerative diseases. Glycogen synthase kinase 3 beta (GSK-3β) is a key enzyme in this process, and its inhibitors, which can include pyrimidine-based molecules, are of significant interest. At present, there are no specific studies demonstrating the effect of this compound on tau protein phosphorylation in cellular models.

Anti-platelet Aggregation Activity (In Vitro)

The inhibition of platelet aggregation is a critical mechanism for preventing thrombosis. Certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have demonstrated inhibitory effects on platelet aggregation induced by ADP. mdpi.com Despite this, specific in vitro studies quantifying the anti-platelet aggregation activity of this compound have not been reported.

Investigation of Biological Interactions and Selectivity Profiles

A comprehensive understanding of a compound's biological interactions and selectivity is paramount for its development as a therapeutic agent. This involves screening against a wide range of biological targets to identify both desired and undesired activities. Due to the absence of primary bioactivity data for this compound, its selectivity profile remains uncharacterized.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Biological Potency and Selectivity

The biological profile of 2-morpholino-6-phenyl-4(3H)-pyrimidinone analogs is profoundly influenced by the nature and position of various substituents. Key areas of modification include the morpholine moiety, the phenyl ring, and the pyrimidinone core itself.

The phenyl group at the 6-position of the pyrimidinone ring offers a significant opportunity for structural modification to modulate biological activity. Studies on related pyrimidine (B1678525) derivatives have demonstrated that the nature of substituents on this phenyl ring can dramatically alter the compound's potency and selectivity. frontiersin.org For instance, the introduction of electron-withdrawing groups at the para-position of the phenyl ring has been shown to enhance cytotoxic activity against cancer cell lines. frontiersin.orgnih.gov Conversely, the presence of electron-donating groups tends to decrease this activity. The position of the substituent is also critical, with para-substituted compounds generally exhibiting higher potency than their meta-substituted counterparts. frontiersin.org However, the size of the substituent is a limiting factor, as overly bulky groups can lead to a decrease in activity, likely due to steric hindrance at the binding site. frontiersin.org

Table 1: Effect of Phenyl Ring Substituents on Anticancer Activity of Pyrimidine-Morpholine Derivatives

Compound Phenyl Ring Substituent Relative Cytotoxic Activity
2a Unsubstituted Baseline
2b 3-NO₂ (meta) Decreased
2d 4-OCH₃ (para, electron-donating) Decreased
2g 4-CF₃ (para, electron-withdrawing) Increased
- 4-F (para, electron-withdrawing) Increased
- 4-Br (para, electron-withdrawing) Increased
- 4-CN (para, electron-withdrawing) Increased

Data synthesized from studies on related pyrimidine-morpholine compounds. frontiersin.org

Stereochemical Influences on Activity

The stereochemistry of drug molecules can have a significant impact on their biological activity, as stereoisomers can exhibit different pharmacological and toxicological profiles. While specific studies on the stereoisomers of this compound are not extensively detailed in the available literature, research on related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, has shown that different stereoisomers can be synthesized and that their distinct spatial arrangements can lead to variations in biological activity. nih.gov The ability to generate and separate different stereoisomers offers an important avenue for optimizing the therapeutic potential of a lead compound. The three-dimensional shape of a molecule is critical for its interaction with the specific binding sites of proteins and enzymes, and even subtle differences in stereochemistry can lead to significant changes in binding affinity and efficacy. nih.gov

Pharmacophore Elucidation for Targeted Design

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. benthamdirect.comnih.gov For pyrimidine-based inhibitors, pharmacophore models often highlight a combination of hydrogen bond acceptors, hydrogen bond donors, and hydrophobic features as being critical for activity. benthamdirect.com

A typical pharmacophore model for a pyrimidine-based anticancer agent might include:

Hydrogen Bond Acceptors (HBA): Often associated with the nitrogen atoms in the pyrimidine ring and the oxygen atom of the morpholine moiety.

Hydrogen Bond Donors (HBD): Can be introduced through specific substitutions on the core structure.

Hydrophobic (HY) / Aromatic (AR) Regions: The phenyl ring is a key hydrophobic and aromatic feature that interacts with corresponding pockets in the target protein.

Table 2: Common Pharmacophoric Features of Pyrimidine-Based Inhibitors

Pharmacophoric Feature Corresponding Molecular Moiety Role in Biological Interaction
Hydrogen Bond Acceptor (HBA) Pyrimidine Nitrogens, Morpholine Oxygen Formation of hydrogen bonds with target protein residues.
Hydrophobic / Aromatic Region Phenyl Ring Interaction with hydrophobic pockets in the binding site.
Hydrogen Bond Donor (HBD) Amine or hydroxyl substituents Formation of hydrogen bonds with target protein residues.

Based on general pharmacophore models for pyrimidine derivatives. benthamdirect.comresearchgate.net

Synthetic Analogue Development and Diversification

Design Principles for Novel Pyrimidinone Scaffolds

The design of novel pyrimidinone scaffolds related to 2-morpholino-6-phenyl-4(3H)-pyrimidinone is rooted in the concept of "privileged structures." Pyrimidine (B1678525) and its fused derivatives are considered privileged scaffolds because they can bind to multiple, unrelated classes of biological targets with high affinity, making them versatile starting points for drug discovery. frontiersin.orgacs.org The design process for new analogues often involves several key principles:

Structure-Activity Relationship (SAR) Studies: A primary principle is the systematic exploration of SAR. This involves making discrete modifications to different parts of the this compound molecule—namely the pyrimidinone core, the morpholine ring, and the phenyl group—and assessing the impact of these changes on biological activity. For instance, in related pyrimidine structures, the introduction of different substituents on the core can significantly alter their inhibitory effects on various kinases. rsc.org

Scaffold Hopping and Core Modification: This strategy involves replacing the central pyrimidinone ring with other heterocyclic systems that maintain a similar three-dimensional arrangement of key functional groups. The goal is to discover novel intellectual property, improve physicochemical properties, or find new binding modes. For example, fused pyrimidine systems like thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines have been explored as bioisosteres of the core pyrimidinone structure in the development of kinase inhibitors. banglajol.info

Molecular Hybridization: This approach involves combining the pyrimidine-morpholine scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. For example, pyrimidine-morpholine hybrids have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines. frontiersin.org

Computational and In Silico Design: Modern drug design heavily relies on computational tools. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping are used to predict how modifications to the this compound scaffold will affect its binding to a biological target. nih.gov These in silico studies help prioritize the synthesis of compounds that are most likely to have the desired biological activity. nih.gov

A summary of design strategies for pyrimidinone scaffolds is presented in the table below.

Design Principle Description Example Application
SAR Studies Systematic modification of the core, morpholine, and phenyl moieties to determine the effect on biological activity. Investigating various substitutions on the phenyl ring to enhance target affinity.
Scaffold Hopping Replacing the pyrimidinone core with other heterocycles (e.g., thienopyrimidines) to improve properties. Development of novel kinase inhibitors with improved selectivity.
Molecular Hybridization Combining the pyrimidine-morpholine scaffold with other known active fragments to create new chemical entities. Synthesis of pyrimidine-morpholine-indole hybrids as potential anticancer agents.

| Computational Design | Using in silico methods like docking and QSAR to guide the design of new analogues and predict their activity. | Prioritizing synthetic targets based on predicted binding affinity to a specific enzyme. |

Synthesis of Chiral Analogues and Stereoisomers

The introduction of chirality into drug molecules can have profound effects on their pharmacological properties, as different enantiomers or diastereomers often exhibit distinct biological activities and metabolic profiles. While this compound itself is achiral, chirality can be introduced by modifying the morpholine or phenyl rings, or the pyrimidinone core. The synthesis of such chiral analogues generally follows two main strategies: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach aims to create a specific stereoisomer directly.

Use of Chiral Building Blocks: A common method is to start the synthesis with an enantiomerically pure building block. For instance, chiral morpholine derivatives can be synthesized from optically pure starting materials like N-allyl-β-amino alcohols. acs.orgrsc.org These chiral morpholines can then be incorporated into the pyrimidinone scaffold. The synthesis of chiral β- and γ-amino ethers, which are precursors to morpholines, can be achieved with high enantio- and diastereospecificity through the nucleophilic ring-opening of chiral activated aziridines. humanjournals.com

Catalytic Asymmetric Reactions: Another strategy involves using a chiral catalyst to control the stereochemistry of a key bond-forming reaction during the construction of the pyrimidinone or one of its substituents. For example, asymmetric additions of 4-hydroxy-2-pyrones to unsaturated ketones, catalyzed by chiral organocatalysts, can produce chiral pyranone-containing structures, demonstrating a potential route for creating stereocenters in related heterocyclic systems. banglajol.info

Chiral Resolution: This method involves the synthesis of a racemic mixture of the target compound, followed by the separation of the individual enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and powerful technique for separating enantiomers. phenomenex.comscas.co.jp The racemic mixture is passed through an HPLC column containing a chiral stationary phase (CSP). nih.gov The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and isolation. nih.govmdpi.com Polysaccharide-based CSPs are particularly effective for a wide range of racemic compounds. phenomenex.com

Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

The choice between asymmetric synthesis and chiral resolution depends on factors such as the availability of chiral starting materials, the efficiency of the chiral catalyst or resolving agent, and the scalability of the process.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful set of tools for rapidly generating large and diverse libraries of compounds, which is essential for efficient lead discovery and optimization. For a scaffold like this compound, combinatorial approaches allow for the systematic exploration of a wide range of substituents on the pyrimidinone core, the morpholine ring, and the phenyl group.

Parallel Synthesis: In this approach, a series of related compounds are synthesized simultaneously in separate reaction vessels. For example, a common pyrimidinone intermediate could be reacted with a diverse set of building blocks (e.g., different substituted phenylboronic acids in a Suzuki coupling reaction) in a multi-well plate format to generate a library of analogues with variations at the C6 position.

Split-and-Pool Synthesis: This technique allows for the creation of much larger libraries. A solid support (e.g., resin beads) is divided into portions, each is reacted with a different building block, and then all portions are pooled back together. This cycle of splitting, reacting, and pooling is repeated, leading to a library where each bead contains a unique compound.

DNA-Encoded Libraries (DELs): This is a state-of-the-art combinatorial technology where each small molecule in the library is covalently linked to a unique DNA tag that serves as an identifiable barcode. frontiersin.org The synthesis of pyrimidine-focused DELs involves iterative cycles of coupling different building blocks to a pyrimidine core, with each step being recorded by the addition of a specific DNA sequence. This allows for the creation of libraries containing millions or even billions of unique compounds. The entire library can then be screened against a biological target in a single experiment, and the "hit" compounds can be identified by sequencing their DNA tags. This method has been successfully applied to generate and screen libraries based on functionalized pyrimidine cores. frontiersin.org

The general workflow for generating a pyrimidine-based DNA-encoded library is outlined below.

Step Description
1. Scaffolding A pyrimidine core structure is attached to a solid support or a DNA oligonucleotide.
2. Building Block Addition (Cycle 1) The library is split into multiple portions, and each portion is reacted with a unique building block (e.g., a substituted amine).
3. DNA Tagging (Cycle 1) A unique DNA tag corresponding to the added building block is ligated to the growing DNA strand.
4. Pooling All portions are recombined into a single pool.
5. Repetition (Cycles 2, 3, etc.) Steps 2-4 are repeated with different sets of building blocks (e.g., substituted boronic acids, acylating agents) to introduce diversity at other positions of the pyrimidine scaffold.

| 6. Library Completion | After the final synthetic cycle, a complex library of DNA-tagged pyrimidinone analogues is obtained. |

Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing lead compounds. It involves substituting an atom or a group of atoms in the molecule with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. For this compound, bioisosteric modifications can be applied to both the morpholine and the phenyl rings.

Bioisosteres for the Phenyl Ring: The phenyl group is a common motif in drug molecules but can sometimes contribute to poor metabolic stability or high lipophilicity.

Heteroaromatic Rings: Replacing the phenyl ring with heteroaromatic rings (e.g., pyridine, pyrazine, pyridazine) can modulate electronic properties, introduce hydrogen bond acceptors/donors, and alter metabolic profiles. mdpi.com The choice of heterocycle can significantly impact the compound's properties; for example, replacing a phenyl ring with a pyridazine has been shown to reduce lipophilicity (LogP) by up to two units. mdpi.com

Saturated Rings: Non-classical, saturated bioisosteres such as bicyclo[1.1.1]pentane or 2-oxabicyclo[2.2.2]octane can mimic the geometry of a para-substituted phenyl ring while reducing lipophilicity and improving solubility and metabolic stability. rsc.org These caged hydrocarbons offer a way to maintain the vectoral orientation of substituents while introducing more three-dimensional character. rsc.org

Bioisosteres for the Morpholine Ring: The morpholine ring in many kinase inhibitors is crucial for activity, often forming a key hydrogen bond with the hinge region of the enzyme's active site. acs.org

Alternative Saturated Heterocycles: Replacing the morpholine with other saturated heterocycles like piperidine, piperazine, or thiomorpholine can fine-tune basicity (pKa), polarity, and metabolic stability. acs.org For example, replacing a piperidine with a morpholine can reduce metabolism at sites adjacent to the nitrogen. acs.org

Non-Nitrogen Containing Isosteres: In cases where the nitrogen atom is not essential for activity or contributes to undesirable properties, non-nitrogenous rings can be used. Tetrahydropyran (THP) is a common consideration, although its conformational preferences can differ significantly from morpholine. More advanced isosteres, like cyclopropyl pyran (CPP), have been designed to better mimic the co-planar conformation of N-aryl morpholines, leading to retained potency with improved selectivity in some cases. humanjournals.com

The following table summarizes common bioisosteric replacements for the key moieties of this compound.

Original Moiety Bioisosteric Replacement Potential Advantage(s)
Phenyl Ring Pyridine, Pyridazine Modulated electronics, improved solubility, altered metabolism
Bicyclo[1.1.1]pentane Reduced lipophilicity, increased saturation, improved metabolic stability
2-Oxabicyclo[2.2.2]octane Mimics para-substitution geometry, improved physicochemical properties
Morpholine Ring Piperazine, Thiomorpholine Altered pKa, polarity, and metabolic profile
Tetrahydropyran (THP) Removal of basic nitrogen, altered solubility

Future Research Directions and Translational Perspectives Pre Clinical

Exploration of Undiscovered Biological Targets

While existing data strongly suggest that compounds with a morpholino-pyrimidinone core can act as inhibitors of the PI3K/mTOR pathway, the complete biological target profile of 2-morpholino-6-phenyl-4(3H)-pyrimidinone remains to be fully elucidated. nih.govnih.gov The principle of molecular similarity suggests that it likely interacts with ATP-binding sites of various kinases. However, subtle structural variations can lead to significant shifts in selectivity and potency, opening the door to new therapeutic applications.

Future pre-clinical research should prioritize comprehensive screening to uncover novel biological targets. Methodologies for this exploration include:

Expanded Kinase Profiling: Screening the compound against a broad panel of several hundred human kinases to identify both primary targets and potential off-targets. This can reveal unexpected inhibitory activities against other kinase families that could be therapeutically relevant.

Chemoproteomics Approaches: Utilizing techniques such as affinity chromatography-mass spectrometry, where an immobilized version of the compound is used to "pull down" binding proteins from cell lysates. This unbiased approach can identify both direct and indirect protein interactors.

Phenotypic Screening: Employing high-content imaging and other cell-based assays to observe the compound's effects on cellular morphology, signaling pathways, and function without a preconceived target. The resulting phenotypic fingerprint can then be used to infer potential mechanisms and targets by comparing it to databases of compounds with known activities.

These exploratory studies are crucial for repositioning the compound for new indications and for understanding the full spectrum of its biological effects before any potential clinical consideration.

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of substituted pyrimidinones (B12756618) is well-established, typically involving the condensation of a β-dicarbonyl compound with a urea (B33335) or guanidine (B92328) derivative. However, enhancing the efficiency, scalability, and environmental sustainability of the synthesis of this compound is a key objective for future research.

Innovations in synthetic methodology could include:

Flow Chemistry: Transitioning the synthesis from batch processing to a continuous flow system. Flow chemistry offers precise control over reaction parameters (temperature, pressure, reaction time), improves safety, and allows for easier scalability.

Microwave-Assisted Organic Synthesis (MAOS): Utilizing microwave irradiation to dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods.

Green Chemistry Approaches: Investigating the use of more environmentally benign solvents (e.g., water, ethanol, or ionic liquids), developing catalyst systems that can be recycled, and designing routes that maximize atom economy.

The table below compares a hypothetical traditional synthetic route with a potential advanced alternative.

FeatureTraditional Route (Hypothetical)Advanced Route (Proposed)
Key Steps 1. Synthesis of phenyl-substituted β-ketoester. 2. Cyclocondensation with a morpholino-guanidine derivative. 3. Multi-step purification of intermediates.One-pot cyclocondensation in a continuous flow reactor.
Reaction Time 24-48 hours1-2 hours
Solvent Usage High volume of potentially hazardous organic solvents.Minimal solvent usage; potential for recyclable "green" solvents.
Purification Multiple column chromatography steps.In-line purification or direct crystallization of the product.
Scalability Challenging to scale up safely and efficiently.Readily scalable by extending run time.

By focusing on these modern synthetic strategies, researchers can ensure a more efficient and sustainable supply of the compound for extensive pre-clinical evaluation.

Mechanistic Elucidation of Biological Activities at the Molecular Level

A deep understanding of how this compound interacts with its biological targets at a molecular level is fundamental to guiding further drug discovery efforts. While it is predicted to be an ATP-competitive inhibitor, detailed structural and kinetic data are needed to confirm this and to enable rational design of next-generation analogues. nih.gov

Key research activities in this area should include:

X-ray Co-crystallography: Obtaining a high-resolution crystal structure of the compound bound to its primary kinase target (e.g., a PI3K isoform). This would provide a definitive atomic-level view of the binding mode, revealing the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

Computational Modeling: Using the co-crystal structure as a starting point for molecular dynamics simulations to understand the flexibility of the compound in the binding pocket and the energetic contributions of different functional groups.

Biophysical Interaction Analysis: Employing techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to precisely measure the binding affinity (KD) and the kinetics (kon/koff rates) of the interaction. A slow off-rate, for instance, can lead to a more durable biological effect.

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues by systematically modifying the morpholino, phenyl, and pyrimidinone components of the molecule. mdpi.com Testing these analogues in biological assays will clarify which parts of the molecule are essential for activity and which can be modified to improve properties like potency and selectivity.

Research QuestionExperimental ApproachExpected Information
How does the compound bind to its target?X-ray Co-crystallographyPrecise 3D orientation, key amino acid contacts, hydrogen bond network.
How strong and fast is the binding?Surface Plasmon Resonance (SPR)Binding affinity (KD), association (kon) and dissociation (koff) rates.
Which parts of the molecule are critical?Structure-Activity Relationship (SAR)Identification of the pharmacophore and opportunities for optimization.
What is the effect on target conformation?Hydrogen-Deuterium Exchange (HDX-MS)Allosteric changes in the protein structure upon compound binding.

These mechanistic studies are essential for transforming a "hit" compound into a highly optimized "lead" candidate.

Advanced Pre-clinical Research Tool Development

To facilitate a more profound investigation of the compound's mechanism of action, the development of bespoke chemical biology tools derived from the this compound structure is a critical next step. These tools enable researchers to track the compound in complex biological systems and identify its binding partners with greater certainty.

Potential research tools to be developed include:

Tagged Probes: Synthesizing versions of the compound that incorporate a fluorescent dye (for cellular imaging) or a biotin (B1667282) tag (for affinity purification of target proteins). These probes allow for direct visualization of the compound's subcellular localization and for the robust identification of its interacting proteins.

Photo-affinity Labels: Creating analogues with a photoreactive group. When introduced to cells or cell lysates and exposed to UV light, this label will form a permanent, covalent bond with the target protein, making subsequent identification by mass spectrometry more straightforward.

Clickable Probes: Incorporating a small, inert chemical handle like an alkyne or azide (B81097) into the molecule. This allows for the use of "click chemistry" to attach various reporter tags (e.g., fluorophores, biotin) in situ, providing greater experimental flexibility.

ToolStructurePrimary Application
Fluorescent Probe Compound + Fluorophore (e.g., FITC, Rhodamine)Confocal microscopy to determine subcellular localization.
Affinity Probe Compound + BiotinPull-down assays followed by mass spectrometry to identify binding partners.
Photo-affinity Label Compound + Photoreactive Group (e.g., Diazirine)Covalent labeling of target proteins for unambiguous identification.
Clickable Probe Compound + Alkyne or Azide GroupVersatile labeling for various downstream applications via click chemistry.

The creation of these advanced tools will significantly accelerate the pace of pre-clinical research and provide higher-quality data on the compound's biological function.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery (excluding drug development for human trials)

Artificial intelligence (AI) and machine learning (ML) are revolutionizing pre-clinical drug discovery by enabling researchers to make more accurate predictions and analyze complex datasets more efficiently. squarespace.comnih.govdiva-portal.org Integrating these computational approaches into the research plan for this compound can de-risk and expedite its pre-clinical journey.

Applications of AI/ML in this context include:

Predictive Modeling:

Target Prediction: Using ML models trained on vast databases of compound-protein interactions to predict the most likely and unlikely biological targets for this compound, helping to prioritize the experimental work described in section 9.1. nih.gov

ADMET Prediction: Employing algorithms to predict key pharmacokinetic and toxicity properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) of the compound and its virtual analogues, allowing for in silico optimization before committing to chemical synthesis. nih.gov

Generative Chemistry: Utilizing generative AI models to design novel pyrimidinone derivatives de novo. ijmsm.org These models can be constrained to generate molecules that are predicted to have high affinity for a specific target, good ADMET properties, and are synthetically feasible.

Bio-image Analysis: Applying deep learning algorithms to automatically analyze high-content imaging data from phenotypic screens, identifying subtle cellular changes induced by the compound that may be missed by human observers.

AI/ML ApplicationDescriptionImpact on Pre-clinical Research
Target Prediction An algorithm predicts the probability of interaction with hundreds of proteins based on the compound's structure.Focuses experimental resources on the most probable biological targets.
ADMET Forecasting A model predicts properties like solubility, permeability, and potential toxicity in silico.Guides the design of new analogues with more favorable drug-like properties.
Generative Design An AI model proposes new molecules optimized for specific criteria (e.g., potency, selectivity).Accelerates the design-make-test-analyze cycle by suggesting high-quality new chemical entities.
Image Analysis A neural network quantifies cellular changes in high-content screening images.Provides unbiased, quantitative data for phenotypic drug discovery.

By embracing these AI/ML technologies, the pre-clinical exploration of this compound can be conducted with greater speed, precision, and a higher probability of success.

Q & A

Q. What are the established synthetic routes for 2-morpholino-6-phenyl-4(3H)-pyrimidinone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves functionalizing the pyrimidinone core via nucleophilic substitution or coupling reactions. For example, oxidation of precursor nitroso derivatives (e.g., 6-amino-5-nitroso-2-propargylsulfanyl-4(3H)-pyrimidinone) with tert-butyl hydroperoxide in dimethylformamide (DMF) can yield nitro-substituted analogs . Reaction solvents (e.g., DMF vs. THF) and stoichiometry of oxidizing agents significantly impact purity. X-ray crystallography is recommended to confirm structural integrity post-synthesis .

Q. How is the structural organization of this compound characterized, and what intermolecular interactions stabilize its crystal lattice?

  • Methodological Answer : Hydrogen bonding (N–H···O, C–H···O) and π-π stacking interactions dominate crystal packing. X-ray diffraction studies of analogous compounds (e.g., 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone) reveal planar pyrimidinone rings stacking at 3.4–3.6 Å distances, with morpholino substituents influencing torsion angles . Computational tools like Gaussian or Mercury can model these interactions .

Q. What spectroscopic techniques are optimal for confirming the identity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., morpholino protons at δ 3.5–4.0 ppm, aromatic protons at δ 7.2–7.8 ppm) .
  • IR : C=O stretch ~1650–1700 cm⁻¹ and N–H bends ~3300 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C₁₃H₁₄N₃O₂: calculated 260.1035) .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to enhance regioselectivity in poly-substituted analogs?

  • Methodological Answer :
  • Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions, ensuring ligand selection (e.g., SPhos) minimizes byproducts .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 h) and improves yield by 15–20% for nitro- or amino-substituted derivatives .
  • Computational Guidance : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites for electrophilic substitution .

Q. How do researchers resolve contradictions in reported biological activities (e.g., antifungal vs. antiviral) of pyrimidinone derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., morpholino vs. trifluoromethyl) and assay against target enzymes (e.g., HIV-1 reverse transcriptase or fungal CYP51) .
  • Enzyme Assays : Use recombinant proteins (e.g., EC 1.1.1.302 pyrimidinone reductase) to quantify inhibition constants (Ki) and validate mechanisms .
  • Meta-Analysis : Cross-reference data from Chem. Heterocycl. Compd. and Eur. J. Med. Chem. to identify assay condition discrepancies (e.g., pH, co-solvents) .

Q. What strategies are employed to study the metabolic stability of this compound in preclinical models?

  • Methodological Answer :
  • In Vitro Hepatocyte Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Morpholino groups often enhance metabolic stability compared to amino analogs .
  • Isotope Labeling : Use <sup>14</sup>C-labeled compounds to trace metabolite formation .
  • CYP450 Inhibition Screening : Assess interactions with CYP3A4/2D6 to predict drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.